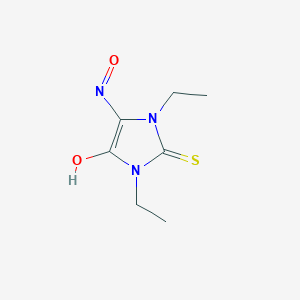
(5E)-1,3-diethyl-5-(hydroxyimino)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure characterized by the presence of a hydroxyimino group and a sulfanylidene group within an imidazolidinone ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then treated with an appropriate oxidizing agent to introduce the hydroxyimino group, followed by cyclization to form the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
(5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The sulfanylidene group can interact with metal ions, potentially affecting enzymatic activities and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Similar in having a hydroxyimino group but differ in the core structure.
Hydroxyimino derivatives of hollongdione: Share the hydroxyimino functionality but have different biological activities and applications
Uniqueness
(5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and the imidazolidinone ring, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
1,3-diethyl-4-hydroxy-5-nitrosoimidazole-2-thione |
InChI |
InChI=1S/C7H11N3O2S/c1-3-9-5(8-12)6(11)10(4-2)7(9)13/h11H,3-4H2,1-2H3 |
InChI Key |
KKAYFHGBVVGSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N(C1=S)CC)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















